2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its anti-inflammatory and antitumor properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-methylthiazol-2-yl)acetamide
- 2-(4-phenylthiazol-2-yl)acetamide
- 2-(4-chlorothiazol-2-yl)acetamide Compared to these compounds, 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C16H15FN4OS2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15FN4OS2/c1-9(2)14-20-21-16(24-14)19-13(22)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,19,21,22) |
InChI Key |
GSZPHXFNBZASHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.